5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrolone derivative with a complex substitution pattern:
- Position 3: A hydroxyl group, contributing to hydrogen-bonding capacity.
- Position 4: A 2-methyl-4-propoxybenzoyl substituent, introducing steric bulk and lipophilicity.
This compound belongs to a broader class of 3-hydroxy-4-aroyl-1-substituted pyrrol-2-ones, which are studied for their structure-activity relationships (SAR) in medicinal chemistry .
Properties
Molecular Formula |
C28H34N2O5 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O5/c1-6-16-34-21-10-8-20(9-11-21)25-24(27(32)28(33)30(25)15-14-29(4)5)26(31)23-13-12-22(18-19(23)3)35-17-7-2/h6,8-13,18,25,31H,1,7,14-17H2,2-5H3/b26-24+ |
InChI Key |
ZAERANHLDXWNOI-SHHOIMCASA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OCC=C)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OCC=C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common method involves the Claisen rearrangement of methyl 4- and 5-allyloxy-2-hydroxybenzoate derivatives . This reaction is typically acid-catalyzed and requires careful control of temperature and reaction time to achieve the desired regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help in achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the provided evidence:
Key Observations
R1 Substitutions: The 2-hydroxypropyl group (compounds 20, 21, 26, 30) reduces solubility compared to the 2-(dimethylamino)ethyl group in the target compound, which enhances water solubility via protonation .
R4 Substitutions :
- The 2-methyl-4-propoxybenzoyl group in the target compound introduces greater steric hindrance and lipophilicity than the 4-methylbenzoyl group in analogs 20–30, possibly affecting target binding .
- 4-Ethoxy-3-methylbenzoyl (Ev4) combines alkoxy and methyl groups, balancing hydrophobicity and electronic effects .
R5 Substitutions: 4-(Allyloxy)phenyl (target, Ev4) allows for post-synthetic modifications (e.g., epoxidation), unlike tert-butylphenyl (20) or halogenated aryl (26, 30) .
Synthetic Yields :
- Analogs with bulky or electron-withdrawing R5 groups (e.g., 26, 30) show lower yields (18–21%), likely due to steric hindrance or side reactions during cyclization .
Research Findings and Implications
SAR Trends: Electron-donating groups (e.g., dimethylamino in 21) on R5 improve stability and interaction with polar targets, while electron-withdrawing groups (e.g., CF₃ in 26) may enhance reactivity or metabolic resistance . Allyloxy groups (target, Ev4) offer versatility for click chemistry or prodrug strategies .
Physicochemical Optimization: The target compound’s dimethylaminoethyl group balances solubility and bioavailability, whereas methoxyethyl (Ev13) or hydroxypropyl (20–30) groups may limit absorption .
Crystallography and Characterization :
- Compounds like 20 and 30 were characterized using high-resolution mass spectrometry (HRMS) and melting point analysis, but X-ray crystallography data (e.g., via SHELX or ORTEP) are absent in the evidence .
Biological Activity
5-[4-(Allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound combines various functional groups that may interact with specific biological targets, including enzymes and receptors, which could modulate cellular processes.
- Molecular Formula : C24H26N2O4
- Molecular Weight : 406.5 g/mol
- CAS Number : 442551-42-0
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, particularly relevant in neurodegenerative diseases such as Alzheimer's.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes associated with neurodegenerative processes. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the pathophysiology of Alzheimer's disease .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Binding Affinity : Studies have explored the binding affinity of the compound to AChE and BChE, indicating that it can effectively compete with substrates at the active site.
- Molecular Modeling : Computational studies have been conducted to predict the interaction of this compound with target proteins, revealing insights into its potential efficacy and selectivity .
Study 1: Neuroprotective Effects
A study assessed the neuroprotective effects of the compound in SH-SY5Y cells subjected to oxidative stress. The results demonstrated a significant reduction in cell death compared to controls, suggesting that the compound may enhance cell viability through antioxidant mechanisms .
Study 2: Enzyme Inhibition
In a pharmacological evaluation, the compound was tested for its inhibitory effects on AChE and BChE. The findings indicated that it exhibited competitive inhibition with IC50 values comparable to known inhibitors, highlighting its potential as a therapeutic agent for cognitive disorders .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
